molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069
CAS RN: 51075-37-7
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Description

Diastereoselective Synthesis Analysis

The synthesis of 4-hydroxypiperidine derivatives has been explored through various methodologies. One such approach involves the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones. This method not only yields highly diastereoselective products but also enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines when combined with proline-catalyzed asymmetric Mannich reactions .

Molecular Structure Analysis

The molecular structure of 4-hydroxypiperidine derivatives has been studied using various spectroscopic techniques. For instance, the crystal and molecular structure of a complex between a 4-hydroxypiperidine derivative and diethyl ether was determined using X-ray diffraction. The study revealed a triclinic crystal system with specific geometric parameters, providing insights into the molecular structures and hydrogen bonding patterns . Additionally, a combined experimental and theoretical study on 4-hydroxypiperidine (4-HP) was conducted, which included vibrational spectra, NBO, and UV-spectral analysis using density functional methods. This study provided detailed information on the molecular geometry, vibrational frequencies, and bonding features of 4-HP .

Chemical Reactions Analysis

The reactivity of 4-hydroxypiperidine derivatives has been investigated in various chemical reactions. For example, the stereochemistry and products of the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones were studied, leading to the development of a preparative method for synthesizing 3-hydroxyisonipecotic acid derivatives . Furthermore, the catalytic activity of a 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl derivative in the homogeneous electrooxidation of hydroxylamine was examined, revealing its potential application in the determination of hydroxylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypiperidine derivatives are closely related to their molecular structure. Two polymorphs of 4-hydroxypiperidine with different NH configurations were identified, exhibiting different hydrogen bonding patterns and stability. The polymorphs showed distinct hydrogen configurations, which influenced their physical properties and interconversion behavior in solution . The spectroscopic analysis of 4-HP provided further insights into its stability, charge delocalization, and intra-molecular charge transfer, which are important for understanding its physical and chemical behavior .

Scientific Research Applications

Stereochemistry and Synthesis

  • Stereochemistry in Synthesis : Research has explored the stereochemistry involved in the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones, which is closely related to 4-hydroxypiperidine-1-carbonitrile. This study developed a method for synthesizing 3-hydroxyisonipecotic acid derivatives, leveraging carbon-13 NMR vicinal spin couplings to determine the orientation of carbon-containing substituents on quaternary carbon atoms (Lakhvich, Lakhvich, & Stanishevskii, 1997).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Studies have identified certain naphthyridine derivatives, structurally similar to 4-hydroxypiperidine-1-carbonitrile, as effective corrosion inhibitors for metals in acidic environments. These compounds, including variants of naphthyridine carbonitriles, have shown high inhibition activities through electrochemical methods, suggesting potential applications of related compounds in protecting metals against corrosion (Singh et al., 2016).

Biochemical Research and Therapeutics

  • Potential in Biochemical Applications : Research into 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety, which share structural similarities with 4-hydroxypiperidine-1-carbonitrile, has shown that these compounds possess in vitro antibacterial and antifungal properties. Some compounds in this category have demonstrated promising activity, indicating potential for use in antimicrobial therapeutics (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Chemical Synthesis Methodologies

  • Advanced Synthesis Techniques : Investigations into the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones for preparing 4-hydroxypiperidin-2-ones provide insights into innovative synthesis methods. These methods could potentially be applied or adapted for the synthesis of 4-hydroxypiperidine-1-carbonitrile derivatives, contributing to the development of more functionalized piperidines (Lam, Murray, & Firth, 2005).

Pharmaceutical Research

  • Anticancer Activity : Benzochromene derivatives, related in structure to 4-hydroxypiperidine-1-carbonitrile, have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines. These compounds have shown potential as chemotherapeutic agents, particularly in colon cancer treatment, suggesting similar possibilities for 4-hydroxypiperidine-1-carbonitrile derivatives (Ahagh et al., 2019).

Electrochemical Applications

  • Electrocatalytic Multicomponent Assembling : Research on the electrocatalytic multicomponent assembling of compounds like 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, closely related to 4-hydroxypiperidine-1-carbonitrile, showcases advanced approaches in chemical synthesis. This efficient procedure under neutral conditions highlights potential applications of 4-hydroxypiperidine-1-carbonitrile in similar electrochemical synthesis processes (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Safety And Hazards

4-Hydroxypiperidine-1-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxypiperidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBQHNZSOOLCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619661
Record name 4-Hydroxypiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-1-carbonitrile

CAS RN

51075-37-7
Record name 4-Hydroxypiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate was dissolved in water, and a solution of 4-hydroxypiperidine in dichloromethane and BrCN were added thereto at 0° C. The reaction mixture was stirred at 0° C. for 30 min and further stirred at room temperature for 2 hours. After completion of the reaction, the reaction mixture was extracted twice with dichloromethane. The organic layer thus obtained was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound.
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Synthesis routes and methods II

Procedure details

A 5-liter, 3-neck flask was equipped with mechanical stirring, a reflux condenser, and a powder addition funnel. Sodium bicarbonate (840 g, 10 mmol) was added via the powder funnel while stirring, then water (ca. 300–400 mL) was gradually added while vigorously stirring to form a thick, uniform slurry. The flask was then placed in an ice bath, and a solution of 4-hydroxypiperidine (506 g, 5.00 mol) in CH2Cl2 (1.0 L) was added, and the contents were vigorously mixed while cooling. A solution of cyanogen bromide (640 g, 6.0 mol) in CH2Cl2 (600 mL) was added in a dropwise fashion over 2 h, and stirring was continued for an additional 30 min. The ice bath was removed, and the mechanical stirrer was replaced by a magnetic stirrer, and the reaction mixture was stirred for 16 h. The flask was once again placed under mechanical stirring, and sodium carbonate (100 g) was added in order to ensure complete neutralization. MgSO4 (500 g) was added, and vigorous stirring was continued for 15 min. The resulting suspension was filtered, rinsing with CH2Cl2 (2.0 L). A light amber, viscous oil was obtained upon solvent removal to give 1-cyano-4-hydroxypiperidine (574 g, 91% yield. 1H NMR (CDCl3) δ 3.80 (m, 1H), 3.39 (m, 2H), 3.05 (m, 2H), 1.87 (m, 2H), 1.70 (br s, 1H), 1.62 (m, 2H); MS m/z 212.1 (M+).
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Synthesis routes and methods III

Procedure details

4-Hydroxypiperidine (10 g) is dissolved in 20 ml dichloromethane and added dropwise to a solution of NaHCO3 (16.6 g) in H2O (10 ml) at 0° C. The mixture is stirred at 0° C. for 30 min then 3 M cyanogen bromide (36.3 ml) is added. The mixture is stirred at 0° C. for 30 min then warmed to room temperature for 12 h. The mixture is diluted with dichloroemthane (30 ml) and extracted. The organic layer is washed with brine (15 ml), dried over MgSO4, filtered and concentrated. The crude product is purified by silica gel chromatography (0% to 100% ethyl acetate/hexanes) to afford the title compound. LC (method 20): tR=0.49 min; Mass spectrum (APCI): m/z=127 [M+H]+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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